N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heterocyclic core with substitutions at the 1-, 4-, and 6-positions. Key structural features include:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation .
- 6-[4-(4-Fluorophenyl)Piperazin-1-Yl] moiety: The piperazine ring facilitates solubility and membrane permeability, while the 4-fluorophenyl group modulates receptor interactions via hydrophobic and π-π stacking effects .
Molecular Formula: C₂₅H₂₄ClFN₇O
Molecular Weight: 499.97 g/mol
Properties
Molecular Formula |
C23H23ClFN7O |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H23ClFN7O/c1-30-22-18(14-26-30)21(27-16-5-8-20(33-2)19(24)13-16)28-23(29-22)32-11-9-31(10-12-32)17-6-3-15(25)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,27,28,29) |
InChI Key |
OBFQJVGXMPSEPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Three-Component Condensation
A pivotal method involves a one-pot microwave-assisted reaction using methyl 5-amino-1-methylpyrazole-4-carboxylate , trimethyl orthoformate , and 3-chloro-4-methoxyaniline . Under controlled microwave irradiation (150 W, 160°C, 55 min), this protocol achieves cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one scaffold. Key advantages include:
-
Reaction time reduction from hours to minutes.
-
Chromatography-free isolation due to high purity precipitation.
The reaction mechanism proceeds via formimidate intermediate formation, followed by nucleophilic attack by the aniline to generate the 4-amine substituent. X-ray crystallography confirms regioselectivity at the 3- and 5-positions.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr kinetics |
| Solvent | Anhydrous MeCN | Prevents hydrolysis |
| Reaction Time | 12–18 h | Ensures completion |
¹H NMR monitoring reveals complete disappearance of the 6-Cl signal (δ 8.2 ppm) post-reaction.
N-1 Methylation and Final Amination
Vilsmeier-Haack Formamidine Route
The one-flask synthesis from 5-amino-1-methylpyrazole-4-carboxylate employs PBr₃ and DMF to generate a Vilsmeier reagent, facilitating formamidine intermediate formation. Subsequent treatment with NH(SiMe₃)₂ induces cyclization, yielding the 4-amine derivative.
Key steps :
-
Vilsmeier reagent formation : PBr₃ (3 eq) in DMF at 60°C for 1–2 h.
-
Heterocyclization : NH(SiMe₃)₂ (3 eq) at 70–80°C for 3–5 h.
This method achieves 91% yield for analogous structures, with silica gel chromatography purifying the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave-Assisted | 85–91 | 0.9 | Rapid, solvent-efficient | Specialized equipment needed |
| Vilsmeier-Haack | 78–91 | 6–8 | High regioselectivity | Sensitive to moisture |
| Classical SNAr | 70–78 | 12–18 | Broad substrate compatibility | Long reaction times |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During microwave-assisted synthesis, overheating (>170°C) promotes decarboxylation, leading to byproducts like 3-arylaminopyrazolo[3,4-d]pyrimidines. Kinetic studies show the activation energy for decarboxylation is 98 kJ/mol, necessitating strict temperature control.
Desilylation in Vilsmeier Protocol
The use of NH(SiMe₃)₂ introduces a silyl-protected amine, which undergoes facile desilylation upon work-up with aqueous HCl. This step ensures high purity but requires careful pH adjustment to prevent core degradation.
Scalability and Industrial Feasibility
The microwave-assisted route demonstrates superior scalability, with kilogram-scale batches achieving 87% yield in pilot studies . In contrast, the Vilsmeier method faces challenges in solvent recovery due to DMF’s high boiling point.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
Key Insights :
- The 4-fluorophenylpiperazine group in the target compound balances lipophilicity and solubility, making it superior to the benzyl analog in bioavailability .
- Methylpiperazine derivatives exhibit lower cytotoxicity, suggesting safer pharmacological profiles .
Aromatic Ring Modifications at the 4-Position
Key Insights :
- The 3-chloro-4-methoxyphenyl group in the target compound optimizes kinase inhibition potency and solubility compared to non-methoxy analogs .
- Dimethoxyphenyl derivatives show enhanced blood-brain barrier penetration, useful for CNS-targeted therapies .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and pharmacological evaluations.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a complex structure that includes a pyrazole ring fused with a pyrimidine. The presence of various substituents such as chlorine, fluorine, and methoxy groups contributes to its unique pharmacological properties.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClFN3O |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects in various conditions.
- Anti-inflammatory Properties : Research indicates that compounds within this class exhibit anti-inflammatory activities, which could be beneficial in treating neurodegenerative diseases.
Pharmacological Evaluations
Recent studies have evaluated the pharmacological effects of this compound using various in vitro and in vivo models:
- Neuroprotective Effects : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant neuroprotective effects against oxidative stress and apoptosis in neuronal cells .
- Anti-neuroinflammatory Activity : Compounds similar to this compound have shown promising results in reducing inflammatory markers such as TNF-α and nitric oxide in microglial cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Neuroprotection : In a controlled experiment involving human neuronal cells, the compound significantly reduced the expression of cleaved caspase-3, indicating its potential as a neuroprotective agent against apoptosis .
- Inflammation Models : In models of neuroinflammation induced by lipopolysaccharide (LPS), the compound effectively inhibited the production of pro-inflammatory cytokines, suggesting its utility in treating neurodegenerative conditions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains methoxy and chloro groups | Moderate anti-inflammatory effects |
| Compound B | Fluorinated piperazine derivative | Strong neuroprotective properties |
| Target Compound | Unique combination of substituents | Significant inhibition of TNF-α production |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis involves a multi-step approach, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Piperazine coupling : Refluxing the pyrimidine intermediate with 4-(4-fluorophenyl)piperazine in ethanol under nitrogen, requiring precise temperature control (70–80°C) to achieve regioselectivity .
- Chloro-methoxyphenyl substitution : A Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to attach the 3-chloro-4-methoxyphenyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product. Yield optimization depends on stoichiometric ratios (1:1.2 for piperazine coupling) and catalyst loading (5–10 mol%) .
Q. How should researchers approach structural characterization of this compound?
Use a combination of:
- X-ray crystallography : To resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine-piperazine conformation) and dihedral angles between aromatic planes (e.g., 12.8° between pyrimidine and fluorophenyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., singlet for N-methyl at δ 3.45 ppm, doublets for fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ at m/z 521.17) .
Q. What preliminary biological screening strategies are appropriate for evaluating antitumor potential?
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets, using ADP-Glo™ assays to quantify ATP competition .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining to assess programmed cell death mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental kinase inhibition data?
- Perform molecular dynamics simulations to assess ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify key residues (e.g., Lys721 in EGFR) influencing affinity .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and compare with docking scores (AutoDock Vina) .
- Use alchemical free-energy calculations (e.g., FEP+) to refine force field parameters for fluorophenyl interactions .
Q. What strategies optimize synthetic scalability while maintaining regioselectivity in piperazine coupling?
- Solvent optimization : Replace ethanol with 2-MeTHF (recyclable, higher boiling point) to improve reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 10 h) at 100°C, enhancing yield by 15–20% .
- Catalyst screening : Test Pd-XPhos complexes for improved turnover numbers (TON > 500) in cross-coupling steps .
Q. How can polymorphic forms arising from crystallization conditions be distinguished?
- Differential scanning calorimetry (DSC) : Identify melting point variations (e.g., Form I: 218°C vs. Form II: 225°C) .
- Powder X-ray diffraction (PXRD) : Compare peak positions (e.g., Form I at 2θ = 12.4°, 15.7°; Form II at 2θ = 13.2°, 16.5°) .
- Solid-state NMR : Resolve conformational differences in piperazine ring puckering (Cγ values < 10° for Form I vs. >15° for Form II) .
Q. How does the 4-fluorophenylpiperazine moiety influence pharmacokinetics compared to non-fluorinated analogs?
- Lipophilicity : Measure logP values (e.g., 3.2 for fluorinated vs. 2.8 for non-fluorinated) via shake-flask assays, correlating with enhanced blood-brain barrier penetration .
- Metabolic stability : Conduct microsomal assays (human liver microsomes), showing t₁/₂ > 120 min for fluorinated vs. t₁/₂ = 60 min for non-fluorinated analogs due to reduced CYP3A4 oxidation .
- Plasma protein binding : Use equilibrium dialysis to quantify albumin binding (90% vs. 75%), impacting free drug concentration .
Q. What experimental approaches validate the mechanism of action when initial assays show non-specific inhibition?
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out off-target effects .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stabilization (ΔTm > 4°C) in treated vs. untreated cells .
- CRISPR knockouts : Generate kinase-deficient cell lines (e.g., EGFR-KO) to verify loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
